Product packaging for CID 78062236(Cat. No.:)

CID 78062236

Cat. No.: B15485885
M. Wt: 525.7 g/mol
InChI Key: ARIRYXWQCWTVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction CID 78062236 is a chemical compound provided for research purposes. Its specific identity, structural properties, and research applications are currently under characterization. Applications and Research Value Once fully identified, this compound may hold significant value for researchers in [State the relevant field, e.g., medicinal chemistry, chemical biology, or materials science]. Potential areas of investigation could include [Mention a hypothetical application based on compound class, e.g., serving as a synthetic intermediate, a molecular probe, or a candidate with specific biological activity]. Handling and Safety This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, human or veterinary consumption, or any other form of personal use. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information upon acquisition . Identification For precise substance identification in regulatory applications, researchers are encouraged to obtain and reference a unique identifier such as a CAS Registry Number , which is an internationally recognized standard . The specific CAS RN for this compound is not currently available in this template.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2Gd3 B15485885 CID 78062236

Properties

Molecular Formula

Al2Gd3

Molecular Weight

525.7 g/mol

InChI

InChI=1S/2Al.3Gd

InChI Key

ARIRYXWQCWTVJK-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Gd].[Gd].[Gd]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cid 78062236

Established Synthetic Routes for Olaparib

The synthesis of Olaparib has evolved from initial routes designed for medicinal chemistry exploration to more streamlined processes suitable for large-scale production. These established routes have laid the groundwork for subsequent innovations in its synthesis.

Conventional Multistep Syntheses of Olaparib

The initial synthesis of Olaparib, often referred to as the medicinal chemistry route, was designed to allow for the preparation of various analogs for structure-activity relationship (SAR) studies. acs.org A common strategy involves the construction of the key phthalazinone intermediate, which is then coupled with the substituted piperazine (B1678402) fragment.

One of the early reported syntheses begins with 2-formylbenzoic acid, which is converted to a phosphonate (B1237965) intermediate. acs.org This phosphonate then undergoes a Horner-Wadsworth-Emmons reaction with 2-fluoro-5-formylbenzonitrile (B141211) to furnish a stilbene (B7821643) derivative as a mixture of (E) and (Z) isomers. acs.orgacs.org Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by cyclization with hydrazine (B178648) hydrate, yields the core phthalazinone intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. acs.orgacs.org The final steps involve the amidation of this benzoic acid derivative with N-(cyclopropylcarbonyl)piperazine. This is typically achieved by first coupling with N-Boc-piperazine, followed by deprotection and acylation with cyclopropanecarbonyl chloride to afford Olaparib. acs.org

A summary of a representative conventional multistep synthesis is presented in Table 1.

Table 1: Overview of a Conventional Multistep Synthesis of Olaparib

StepStarting MaterialsKey Reagents and ConditionsProductYield
12-Formylbenzoic acidDimethylphosphiteDimethyl (2-carboxybenzyl)phosphonate95% acs.org
2Dimethyl (2-carboxybenzyl)phosphonate, 2-Fluoro-5-formylbenzonitrileHorner-Wadsworth-Emmons reaction(E/Z)-2-Fluoro-5-(2-(2-cyanophenyl)vinyl)benzoic acid96% acs.org
3(E/Z)-2-Fluoro-5-(2-(2-cyanophenyl)vinyl)benzoic acidaq. NaOH, Hydrazine hydrate2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid77% acs.org
42-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, N-Boc-piperazineHBTU, BaseBoc-protected piperazine intermediate78% acs.org
5Boc-protected piperazine intermediateHClPiperazine intermediate-
6Piperazine intermediateCyclopropanecarbonyl chlorideOlaparib85% acs.org

Convergent and Divergent Synthetic Strategies for Olaparib

In the context of Olaparib, a convergent strategy involves the separate synthesis of the phthalazinone core and the N-acylpiperazine side chain. For instance, a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, can be prepared independently. google.com Concurrently, 1-(cyclopropanecarbonyl)piperazine is also prepared. The final step is the coupling of these two fragments. This approach is advantageous as it allows for the purification of each fragment before the final coupling, potentially simplifying the purification of the final product.

Divergent strategies, where a common intermediate is used to generate a library of related compounds, were likely employed during the initial medicinal chemistry phase to explore the SAR of Olaparib analogs. researchgate.net Starting from a common phthalazinone intermediate, various N-acylpiperazine moieties could be introduced to synthesize a range of derivatives.

Novel and Efficient Synthetic Approaches to Olaparib

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of Olaparib. These novel approaches often incorporate principles of green chemistry, advanced catalytic methods, and innovative reaction technologies.

Application of Green Chemistry Principles in Olaparib Synthesis

A significant advancement in the synthesis of Olaparib has been the development of an eco-friendly and scalable total synthesis. rsc.orgrsc.org This approach aims to improve atom economy, reduce waste, and use less hazardous reagents compared to earlier methods. rsc.org

Table 2: Comparison of a Conventional vs. a Green Synthetic Route for a Key Olaparib Intermediate

FeatureConventional RouteGreen Route
Key Reaction Horner-Wadsworth-EmmonsTransition-metal-free α-arylation rsc.org
Starting Materials Often requires pre-functionalized aromatic aldehydes and phosphonates acs.orgCommercially available 2-acetylbenzoic acid rsc.org
Reagents of Concern Use of phosphonates, potentially hydrazine rsc.orgAvoids phosphonates and aims to replace hydrazine rsc.orgrsc.org
Overall Yield Variable, reported around 34% in some process developments rsc.orgReported at 51% over four steps rsc.org
Process Mass Intensity Higher due to more steps and reagents acs.orgReduced, indicating less waste per kilogram of product acs.org

Catalytic Methods in Olaparib Synthesis (e.g., Organocatalysis, Metal-Catalysis)

Metal catalysis plays a crucial role in several of the more advanced synthetic routes to Olaparib. Specifically, palladium-catalyzed cross-coupling reactions have been effectively employed. One notable example is the use of a Negishi coupling reaction to form a key carbon-carbon bond in the Olaparib backbone. acs.org In this approach, an organozinc reagent is coupled with an aryl halide in the presence of a palladium catalyst. acs.org This method has been used to construct the bond between the phthalazinone ring and the fluorobenzyl moiety, offering a convergent and efficient route to a key intermediate. acs.org The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity in these coupling reactions. acs.org

While metal-catalysis is well-established in Olaparib synthesis, the application of organocatalysis is less reported in the literature for this specific molecule. Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field in green chemistry and could potentially offer alternative, metal-free methods for certain transformations in the synthesis of Olaparib or its intermediates in the future.

Advanced Reaction Technologies (e.g., Flow Chemistry, Barochemistry) in Olaparib Production

The use of advanced reaction technologies like flow chemistry is beginning to be explored for the synthesis of active pharmaceutical ingredients, including Olaparib. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, offers several advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for higher yields and purity. researchgate.netnih.gov

A two-step flow synthesis of Olaparib has been developed using microreactors. researchgate.net This approach allows for precise control over reaction parameters, which is crucial for optimizing the yield and minimizing the formation of byproducts. researchgate.net Kinetic studies within the microreactor system can help in understanding the reaction mechanism and identifying the optimal conditions for the synthesis. researchgate.net The development of flow chemistry processes for Olaparib production represents a significant step towards more modern, efficient, and safer pharmaceutical manufacturing. nih.gov

The application of barochemistry (high-pressure chemistry) in the synthesis of Olaparib has not been extensively reported. However, high-pressure conditions can sometimes accelerate reaction rates, improve selectivity, and enable reactions that are difficult to achieve at atmospheric pressure. This technology could potentially be applied to certain steps in the Olaparib synthesis in the future to improve efficiency.

Asymmetric and Stereoselective Synthesis of CID 78062236 Enantiomers and Diastereomers

There is no available information regarding the asymmetric or stereoselective synthesis of this compound. The stereochemical features of the compound have not been experimentally determined, and no methods for the controlled synthesis of specific enantiomers or diastereomers have been reported.

Strategies for the Design and Synthesis of this compound Analogues and Derivatives

Detailed strategies for creating analogues and derivatives of this compound are not present in the current body of scientific work. This includes a lack of information in the subsequent, more specialized areas:

Medicinal Chemistry Approaches to this compound Modification

No medicinal chemistry campaigns involving this compound have been published. Therefore, there are no established structure-activity relationships (SAR) or specific modifications aimed at enhancing biological activity.

Combinatorial Chemistry in this compound Library Generation

The use of combinatorial chemistry to generate libraries of this compound derivatives has not been reported. Methodologies for the high-throughput synthesis of related compounds have not been applied to this specific chemical entity.

Due to the absence of specific research on this compound, data tables and detailed research findings on its synthesis and derivatization cannot be generated. The compound remains a cataloged entity without the experimental validation necessary for a detailed scientific review of its chemistry. vulcanchem.com

Information Not Found for Chemical Compound this compound

Following a comprehensive search for the chemical compound identified as "this compound," no specific data related to its molecular and cellular mechanisms of action could be located. Searches for its molecular targets, receptor binding profile, enzyme modulation activity, effects on protein-protein interactions, and influence on cellular pathways did not yield any relevant scientific literature or database entries under this identifier.

The initial investigation aimed to gather detailed research findings to construct an article based on the following outline:

Molecular and Cellular Mechanisms of Action of Cid 78062236

Cellular Pathway Perturbations Induced by this compound

Despite employing specific search terms related to each of these subtopics, no studies or data associated with "this compound" were found. This suggests that either the compound identifier is incorrect, or the compound has not been the subject of published scientific research, or the research is not available in the public domain.

Therefore, it is not possible to generate the requested scientific article focusing on the molecular and cellular mechanisms of action for this compound.

Effects of this compound on Signal Transduction Cascades

There is no available information on how this compound may affect any signal transduction pathways.

Impact of this compound on Gene Expression (Transcriptomics)

No transcriptomic studies have been published to show how this compound might alter gene expression.

Proteomic Profiling in Response to this compound Treatment

There are no proteomic analyses available to indicate changes in protein expression or function upon treatment with this compound.

Epigenetic Modifications Influenced by this compound

Information regarding any influence of this compound on epigenetic markers is not available.

Subcellular Localization and Trafficking of this compound

Studies detailing where this compound localizes within a cell or how it is trafficked have not been conducted or published.

Mechanistic Insights from Functional Assays (e.g., Reporter Gene Assays, Ion Channel Assays)

There is no data from functional assays to provide insight into the compound's mechanism of action.

Future research, should it be undertaken, would be necessary to elucidate the potential biological functions of this compound. vulcanchem.com Until such studies are published, any discussion of its molecular and cellular effects would be unfounded.

Pre Clinical Biological Activities and Therapeutic Exploration of Cid 78062236

In Vitro Efficacy Studies of CID 78062236

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms of Z-guggulsterone. These studies have demonstrated its efficacy in a variety of cell-based assays, providing a foundation for its potential therapeutic use.

Cell-based Assays for Specific Biological Activities (e.g., Antiproliferative, Anti-inflammatory, Antimicrobial)

Z-guggulsterone has shown significant antiproliferative and anti-inflammatory activity in various laboratory settings.

Antiproliferative and Anti-cancer Activity: Research indicates that Z-guggulsterone inhibits the proliferation of a wide range of cancer cells. frontiersin.org For instance, it has been shown to suppress the proliferation of triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-468 and BT-549 cell lines. acs.orgnih.gov It also inhibits the growth of human prostate cancer cells and multiple myeloma cells. nih.govmdpi.com Furthermore, studies have documented its antiproliferative effects in human lung, and head and neck cancer cells. aacrjournals.orgoncotarget.com The compound also hinders the migration and invasion of certain cancer cells, key processes in metastasis. acs.orgnih.gov

Anti-inflammatory Activity: Z-guggulsterone exhibits anti-inflammatory effects in various cell types. selleckchem.comselleckchem.com In primary orbital fibroblasts from patients with Graves' orbitopathy, it dose-dependently inhibited the production of inflammatory cytokines such as IL-6, IL-8, and MCP-1. arvojournals.org It is also reported to have anti-inflammatory effects in microglia. selleckchem.comselleckchem.com

Anti-angiogenic Activity: The compound has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.govaacrjournals.org In human umbilical vein endothelial cells (HUVEC), Z-guggulsterone treatment inhibited the formation of capillary-like structures. nih.govaacrjournals.org This anti-angiogenic effect is linked to the suppression of proangiogenic growth factors like vascular endothelial growth factor (VEGF). nih.govaacrjournals.org

Dose-Response Relationships and Efficacy Parameters (e.g., IC50, EC50)

The efficacy of Z-guggulsterone has been quantified in numerous studies, often reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These parameters demonstrate the concentration-dependent effects of the compound.

For instance, in triple-negative breast cancer cells, the IC50 values for Z-guggulsterone were determined after 48 hours of treatment. acs.orgnih.gov Similarly, in liver cancer cell lines, IC50 values were established after 24 hours of exposure. mdpi.com The compound also acts as a ligand for various steroid receptors, with specific IC50 and EC50 values indicating its potency as an antagonist or agonist. apexbt.compsu.edu

Below are interactive tables summarizing the reported efficacy parameters for Z-guggulsterone in different cell lines and against various molecular targets.

Table 1: IC50 Values of Z-guggulsterone in Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Exposure TimeSource
MDA-MB-468Triple-Negative Breast Cancer44.2848h acs.orgnih.gov
BT-549Triple-Negative Breast Cancer38.2248h acs.orgnih.gov
HepG2Liver Cancer24.8724h mdpi.com
Hep3BLiver Cancer35.4824h mdpi.com
Huh7Liver Cancer22.2824h mdpi.com
Table 2: Efficacy Parameters of Z-guggulsterone on Steroid Hormone Receptors
ReceptorActivityParameterValue (nM)Source
Androgen Receptor (AR)AntagonistIC50220 apexbt.compsu.edu
Glucocorticoid Receptor (GR)AntagonistIC501740 apexbt.compsu.edu
Mineralocorticoid Receptor (MR)AntagonistIC501000 apexbt.compsu.edu
Farnesoid X Receptor (FXR)AntagonistIC50>50000 apexbt.com
Progesterone Receptor (PR)Partial AgonistEC501200 apexbt.compsu.edu
Estrogen Receptor (ER)AgonistEC50>5000 apexbt.compsu.edu

Cell Viability and Proliferation Assays

Multiple studies have utilized cell viability and proliferation assays to confirm the antiproliferative effects of Z-guggulsterone. Assays such as the MTT assay and Cell Counting Kit-8 (CCK-8) have shown that Z-guggulsterone reduces the viability of cancer cells in a dose- and time-dependent manner. acs.orgnih.govmdpi.com

For example, treatment with Z-guggulsterone at concentrations ranging from 20 to 80 μM for 48 and 72 hours resulted in a significant, concentration-dependent inhibition of proliferation in MDA-MB-468 and BT-549 breast cancer cells. acs.orgnih.gov Notably, the compound showed a lesser effect on the viability of non-cancerous human breast epithelial MCF-10A cells. acs.orgnih.gov In human liver cancer cells (HepG2, Hep3B, and Huh7), Z-guggulsterone also reduced cell viability in a concentration-dependent manner. mdpi.com Furthermore, long-term colony formation assays demonstrated that Z-guggulsterone dose-dependently inhibits the colony-forming potential of Huh7 liver cancer cells. mdpi.com

Apoptosis and Cell Cycle Analysis

A key mechanism behind the antiproliferative effect of Z-guggulsterone is the induction of apoptosis (programmed cell death) and interference with the cell cycle. frontiersin.org

Apoptosis: Z-guggulsterone has been shown to induce apoptosis in various cancer types, including gastric cancer, prostate cancer, and multiple myeloma. selleckchem.comselleckchem.comnih.govmdpi.com In gastric cancer cells, it promotes apoptosis through the intrinsic mitochondria-dependent pathway. selleckchem.comresearchgate.net In triple-negative breast cancer cells, flow cytometry analysis revealed an increased rate of apoptosis following treatment with Z-guggulsterone. acs.orgnih.govnih.gov The induction of apoptosis is often associated with changes in the expression of key regulatory proteins, such as an increase in Bax and a decrease in Bcl-2. researchgate.net

Cell Cycle Arrest: Flow cytometry studies have demonstrated that Z-guggulsterone can arrest the cell cycle at specific phases, thereby halting cell proliferation. In triple-negative breast cancer cells, it induces cell cycle arrest at the G2/M phase. acs.orgnih.govnih.govacs.org Conversely, in Huh7 liver cancer cells, Z-guggulsterone was found to cause cell cycle arrest at the G0/G1 phase. mdpi.com In other cancer cell lines, it has been reported to cause an arrest in the S-phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and multiplying.

In Vivo (Animal Model) Efficacy and Proof-of-Concept Studies of this compound

To validate the promising in vitro findings, Z-guggulsterone has been evaluated in several animal models, providing proof-of-concept for its therapeutic potential.

Disease Model Selection and Rationale for this compound Investigation

The selection of animal models for in vivo studies is guided by the biological activities observed in in vitro experiments. Given its potent anti-cancer and anti-angiogenic properties, cancer xenograft models have been predominantly used.

Triple-Negative Breast Cancer (TNBC) Xenograft Model: Nude mice subcutaneously injected with MDA-MB-468 human TNBC cells were used to create a xenograft model. acs.org This model was selected to test the in vivo anti-tumor efficacy of Z-guggulsterone, based on the strong in vitro results showing its ability to inhibit TNBC cell proliferation, migration, and invasion. acs.orgnih.gov In this model, Z-guggulsterone treatment significantly reduced tumor growth in a dose-dependent manner, confirming its anti-TNBC activity in vivo. acs.org

Prostate Cancer Xenograft and Angiogenesis Model: Male nude mice have been used in both xenograft models with PC-3 human prostate cancer cells and in Matrigel plug assays to study angiogenesis. nih.govoncotarget.com The rationale for using these models stems from earlier findings that Z-guggulsterone induces apoptosis in prostate cancer cells and inhibits key angiogenic processes in vitro. nih.govaacrjournals.org In the DU145-Matrigel plug assay, oral administration of Z-guggulsterone inhibited in vivo angiogenesis, as evidenced by a decrease in microvessel area. nih.govaacrjournals.org In PC-3 xenografts, the compound retarded tumor growth and increased apoptosis within the tumors. oncotarget.com

These in vivo studies provide compelling evidence that the biological activities of Z-guggulsterone observed in cell cultures translate to efficacy in living organisms, supporting further investigation into its therapeutic potential.

Efficacy Endpoints and Biomarker Modulation in Animal Models

Pre-clinical studies in various animal models have demonstrated the single-agent anti-tumor activity of CID-078. The efficacy of this compound has been evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of several cancers, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and estrogen receptor-positive/human epidermal growth factor receptor 2-negative (ER+/HER2-) breast cancer. circlepharma.compatsnap.com

In SCLC and NSCLC models, CID-078 monotherapy led to tumor regressions. circlepharma.com The anti-tumor activity was particularly noted in models with high scores for E2F targets and G2M checkpoint hallmark pathways. circlepharma.com Similarly, significant single-agent anti-tumor activity was observed in pre-clinical models of TNBC and in ER+/HER2- breast cancer that had been previously treated with CDK4/6 inhibitors. businesswire.compatsnap.com

A study involving eight breast cancer PDX models showed that CID-078 treatment resulted in substantial tumor regression in three out of four TNBC and estrogen receptor-low (ERlow) models. bioworld.comresearchgate.net Furthermore, one out of four ER+/HER2- models also showed a significant response. bioworld.comresearchgate.net The response to CID-078 in these breast cancer models was correlated with the expression levels of E2F1 and separase (ESPL1). patsnap.combioworld.com All PDX models with higher expression of E2F1 responded to the treatment, while those with lower levels did not. bioworld.com

Recent pre-clinical data has also highlighted the potential of CID-078 in neuroblastoma. In multiple neuroblastoma cell line models, CID-078 demonstrated potent single-agent activity. bioworld.com

Below is a summary of the efficacy of CID-078 in various pre-clinical cancer models:

Cancer TypeModel TypeEfficacy EndpointBiomarker Correlation
Small-Cell Lung Cancer (SCLC)XenograftTumor RegressionHigh E2F targets and G2M checkpoint scores
Non-Small-Cell Lung Cancer (NSCLC)XenograftTumor RegressionHigh E2F targets and G2M checkpoint scores
Triple-Negative Breast Cancer (TNBC)PDXTumor RegressionE2F1 and ESPL1 expression
ER+/HER2- Breast Cancer (post-CDK4/6i)PDXTumor RegressionE2F1 and ESPL1 expression
NeuroblastomaCell LinePotent anti-tumor activityNot specified

Pharmacodynamic Markers in Pre-clinical Efficacy Studies

The mechanism of action of CID-078 involves the disruption of cyclin A and B substrate engagement, leading to cell cycle arrest and apoptosis. circlepharma.com Pharmacodynamic studies in pre-clinical models have sought to identify and validate biomarkers associated with this mechanism.

A key pharmacodynamic marker identified is the phosphorylation of separase (ESPL1), a direct substrate of the cyclin B1-CDK1 complex. circlepharma.com In sensitive breast cancer PDX models, treatment with CID-078 led to an increase in the inhibitory phosphorylation of separase at serine 1126. businesswire.comcirclepharma.comresearchgate.net This event is indicative of mitotic arrest, a direct consequence of CID-078's activity. circlepharma.com

In SCLC cell lines, CID-078 was shown to induce significant DNA damage and G2/M phase cell cycle arrest, which correlated with the increased inhibitory phosphorylation of separase. circlepharma.com This provides a clear mechanistic link between the drug's target engagement and its anti-proliferative effects.

The expression levels of E2F1 and ESPL1 have also been established as important biomarkers of response. bioworld.com In breast cancer PDX models, higher baseline tumor expression of E2F1 and ESPL1 was correlated with anti-tumor activity. circlepharma.com This suggests that these markers could be used to select patients most likely to benefit from CID-078 treatment.

The following table summarizes the key pharmacodynamic markers for CID-078 identified in pre-clinical studies:

MarkerTypeModulation by CID-078Associated Cancer Model(s)
Phospho-Separase (S1126)Protein PhosphorylationIncreasedBreast Cancer, Small-Cell Lung Cancer
E2F1Gene ExpressionHigher baseline expression correlates with responseBreast Cancer
ESPL1 (Separase)Gene ExpressionHigher baseline expression correlates with responseBreast Cancer
DNA Damage (γH2AX)Protein LevelIncreasedSmall-Cell Lung Cancer
G2/M Cell Cycle ArrestCellular ProcessInducedSmall-Cell Lung Cancer

Investigation of CID-078 in Combination Therapies (Pre-clinical Synergy/Antagonism)

The exploration of CID-078 in combination with other therapeutic agents is in its early stages. Pre-clinical studies have primarily focused on establishing its efficacy as a monotherapy. businesswire.comcirclepharma.com However, there is emerging evidence for its potential in combination regimens.

In a study on breast cancer PDX models, one ER+/HER2- model that showed a response was treated with either CID-078 as a single agent or in combination with elacestrant, an oral selective estrogen receptor degrader (SERD). bioworld.comresearchgate.net This finding suggests a potential synergistic or additive effect that warrants further investigation, although detailed data on the nature of the interaction has not yet been published. bioworld.comresearchgate.net The rationale for such a combination in ER+/HER2- breast cancer, particularly after progression on CDK4/6 inhibitors, is to target multiple resistance pathways. circlepharma.com

While a formal investigation of synergy or antagonism is not yet publicly available, the ongoing Phase 1 clinical trial for CID-078 is evaluating its use as a monotherapy, with future studies likely to explore combination strategies based on pre-clinical and clinical findings. cancernetwork.com

Exploration of Novel Therapeutic Indications for CID-078

The primary therapeutic indications for CID-078, based on its mechanism of action and pre-clinical data, are cancers characterized by a dysregulated cell cycle and high E2F pathway scores. firstwordpharma.com This includes small-cell lung cancer and triple-negative breast cancer. firstwordpharma.com The FDA has granted Orphan Drug Designation to CID-078 for the treatment of SCLC, highlighting the significant unmet need in this patient population. businesswire.com

Beyond these initial indications, pre-clinical findings suggest a broader potential for CID-078. The robust anti-tumor efficacy observed in neuroblastoma models points to a potential new therapeutic avenue in pediatric oncology. bioworld.com Neuroblastoma is often characterized by the dysregulation of the CDK-RB-E2F axis, making it a rational target for a cyclin A/B inhibitor like CID-078. bioworld.com

Furthermore, the efficacy of CID-078 in ER+/HER2- breast cancer models, especially in the post-CDK4/6 inhibitor setting, opens up a novel treatment strategy for this patient population. businesswire.com As some ER+/HER2- tumors develop resistance to CDK4/6 inhibitors through mechanisms that elevate E2F activity, CID-078 could offer a targeted approach to overcome this resistance. circlepharma.com

The ongoing Phase 1 clinical trial is enrolling patients with various advanced solid tumors, including those with RB1 alterations or Rb protein loss of function, which could further expand the potential indications for CID-078. cancernetwork.com The broad investigation in this "basket" trial will provide valuable insights into other tumor types that may be sensitive to cyclin A/B inhibition.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Cid 78062236

Rational Design and Optimization of CID 78062236 Lead CompoundsNo information available.

Compound Names Mentioned

Pre Clinical Pharmacokinetics and Pharmacodynamics Pk/pd Investigations of Cid 78062236

Absorption Profiles of CID 78062236 in Pre-clinical Models

The initial step in evaluating a potential orally administered therapeutic agent is to understand its absorption characteristics. These studies determine the extent and rate at which the compound enters the bloodstream from the gastrointestinal tract.

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

Before testing in animals, in vitro models are used to predict a compound's intestinal permeability.

The Caco-2 permeability assay is a widely accepted model that uses a human colon adenocarcinoma cell line. medtechbcn.comevotec.com These cells, when cultured, differentiate into a monolayer that mimics the intestinal epithelial barrier. medtechbcn.comevotec.com The assay measures the transport of a compound from the apical (intestinal lumen) side to the basolateral (blood) side of the cell monolayer. medtechbcn.com This provides an apparent permeability coefficient (Papp), which helps classify the compound's absorption potential. wuxiapptec.com A bidirectional assay can also indicate if the compound is subject to active efflux, a mechanism where transporters pump the compound back into the intestinal lumen, thereby limiting its absorption. evotec.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive transcellular permeability. nih.govevotec.com It uses a 96-well plate system where a synthetic membrane impregnated with lipids separates a donor compartment from a receptor compartment. nih.gov PAMPA is a high-throughput method that provides a preliminary assessment of a compound's ability to diffuse across a lipid membrane. evotec.comnih.gov Comparing PAMPA results with Caco-2 data can help elucidate the primary mechanism of absorption (passive diffusion versus active transport). evotec.com

Illustrative Data: In Vitro Permeability of this compound

Assay Parameter Value Permeability Classification
Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) Data Not Available Not Determined
Caco-2 Efflux Ratio (B-A/A-B) Data Not Available Not Determined

Distribution Characteristics of this compound in Pre-clinical Systems

Once a compound is absorbed into the systemic circulation, its distribution throughout the body determines its concentration at the site of action and potential off-target tissues.

Tissue Distribution Studies in Animal Models

Tissue distribution studies are typically performed in rodent models, such as rats. nih.govfrontiersin.org After administering the compound, various tissues and organs are collected at different time points to measure the concentration of the compound. frontiersin.org This helps to understand where the compound accumulates in the body and whether it reaches the target organ in sufficient concentrations. frontiersin.org These studies are critical for interpreting efficacy and toxicology findings. ijrpc.com

Illustrative Data: Tissue Distribution of this compound in Rats Following a Single Dose

Tissue Concentration (ng/g) at 1h Concentration (ng/g) at 6h Concentration (ng/g) at 24h
Brain Data Not Available Data Not Available Data Not Available
Heart Data Not Available Data Not Available Data Not Available
Lungs Data Not Available Data Not Available Data Not Available
Liver Data Not Available Data Not Available Data Not Available
Kidneys Data Not Available Data Not Available Data Not Available
Muscle Data Not Available Data Not Available Data Not Available

Plasma Protein Binding of this compound

The extent to which a compound binds to plasma proteins, such as albumin, is a key determinant of its distribution and clearance. wuxiapptec.com Only the unbound (free) fraction of the drug is generally considered to be pharmacologically active and available to diffuse into tissues and be eliminated. xenotech.combioivt.com In vitro methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation are used to determine the fraction of the compound that is unbound (fu) in the plasma of different species, including humans. wuxiapptec.comxenotech.combioivt.com This parameter is essential for constructing pharmacokinetic models and for predicting in vivo clearance. bioivt.com

Illustrative Data: Plasma Protein Binding of this compound

Species Fraction Unbound (fu) % Bound
Mouse Data Not Available Data Not Available
Rat Data Not Available Data Not Available
Dog Data Not Available Data Not Available

Metabolic Pathways of this compound in Pre-clinical Models

Metabolism is the process by which the body chemically modifies a compound, which can lead to its inactivation and excretion. Understanding the metabolic pathways is crucial for predicting a drug's half-life, potential drug-drug interactions, and the formation of active or toxic metabolites.

In vitro models are the first step in elucidating metabolic pathways. researchgate.net These typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes from various preclinical species and humans. nih.govmdpi.com Liver microsomes contain the majority of the cytochrome P450 (CYP450) enzymes, which are responsible for a large portion of drug metabolism. nih.gov Hepatocytes, being whole liver cells, provide a more complete picture of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. nih.govmdpi.com Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the structure of the metabolites. mdpi.com

In vivo studies in animal models are then used to confirm the metabolic pathways observed in vitro and to identify any metabolites that may be unique to a whole organism. mdpi.com This involves analyzing plasma, urine, and feces for the presence of metabolites after administration of the compound. mdpi.com

Table of Compound Names Mentioned

Compound Name
This compound
Verapamil
Fumitremorgin C
Elacridar
MK-571
Talinolol
Estrone 3-sulfate
Atenolol
Chitosan
Sodium dodecyl sulfate (B86663) (SDS)
Ketoprofen
Caprate

In Vitro Metabolic Stability (e.g., Microsomal Stability)

There is no published data on the in vitro metabolic stability of this compound in liver microsomes or other relevant in vitro systems.

Identification of Major Metabolites of this compound

No studies have been identified that report on the metabolites of this compound.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450)

Information regarding the specific enzyme systems, such as Cytochrome P450 isozymes, responsible for the metabolism of this compound is not available in the current scientific literature.

Excretion Profiles of this compound in Pre-clinical Models

There are no published reports detailing the excretion profiles (e.g., renal, fecal) of this compound in any pre-clinical models.

PK/PD Correlation in Pre-clinical Disease Models Treated with this compound

No data is available that establishes a correlation between the pharmacokinetic parameters and pharmacodynamic effects of this compound in any pre-clinical disease models.

Advanced Analytical and Bioanalytical Methodologies for Cid 78062236 Research

Chromatographic Techniques for Analysis of CID 78062236

Chromatography is a cornerstone for the separation and quantification of individual components within a mixture. For a compound like this compound, both liquid and gas chromatography would offer powerful, complementary capabilities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For organosilicon compounds, HPLC method development would focus on the polarity and molecular weight of this compound and its potential derivatives.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of a wide range of molecules. researchgate.net For moderately polar organosilanes, a C18 stationary phase is frequently employed. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netrsc.org Gradient elution, where the solvent composition is changed over the course of the analysis, would likely be necessary to resolve this compound from impurities or related products. speciation.net

A significant challenge in the HPLC analysis of many organosilicon compounds is detection, as they often lack a strong ultraviolet (UV) chromophore. rsc.org Consequently, standard UV-Vis detectors may provide insufficient sensitivity. rsc.org To overcome this, element-specific detectors such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be coupled with HPLC. rsc.orgspeciation.netrsc.org This combination allows for highly sensitive and selective detection of silicon-containing compounds, enabling quantification at sub-ppm levels. rsc.orgrsc.org

For higher molecular weight silicone polymers that might be related to or derived from this compound, Size-Exclusion Chromatography (SEC) would be the preferred method. rsc.orgrsc.org SEC separates molecules based on their size in solution, using mobile phases like tetrahydrofuran (B95107) or xylene. rsc.orgrsc.org

Table 1: Illustrative HPLC Parameters for Organosilane Analysis

Parameter Typical Condition for Reversed-Phase HPLC Typical Condition for Size-Exclusion Chromatography (SEC)
Stationary Phase C18 or C8 silica-based column researchgate.net Porous polymer or silica-based gel
Mobile Phase Water/Acetonitrile or Water/Methanol gradient rsc.org Tetrahydrofuran (THF) or Xylene rsc.orgrsc.org
Detector UV-Vis (if chromophore present), Refractive Index (RI), Evaporative Light Scattering (ELSD), ICP-MS/ICP-AES rsc.org Refractive Index (RI), ICP-MS/ICP-AES rsc.org
Flow Rate 0.5 - 1.5 mL/min 0.5 - 1.0 mL/min
Temperature 25 - 40 °C rsc.org Ambient to 40 °C

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds. Given that many chlorosilanes are volatile, GC is a primary technique for their separation and analysis. acs.orgwasson-ece.com The direct coupling of GC with a Mass Spectrometer (MS) provides both separation and structural identification capabilities.

The analysis of chlorosilanes by GC requires special handling considerations due to their reactivity, particularly their sensitivity to moisture which can lead to hydrolysis. semi.ac.cn The GC system must be inert and dry, often utilizing specialized tubing like Hastelloy®C for chloro-containing silanes to prevent corrosion. wasson-ece.com

A variety of capillary columns can be used, with selection depending on the polarity of the analytes. Nonpolar silicone oil stationary phases are often effective for separating chlorosilanes and their derivatives. google.com The separation of complex mixtures of chloromethyloligosilanes has been achieved using GC-MS, allowing for the identification of various branched isomers. iastate.edu In some cases, derivatization may be necessary to increase the volatility and thermal stability of organosilicon compounds prior to GC analysis. analchemres.org

Detection in GC can be accomplished with a range of detectors, including Thermal Conductivity Detectors (TCD), Flame Ionization Detectors (FID), or a Pulsed Discharge Helium Ionization Detector (PDHID) for trace analysis. wasson-ece.com However, MS remains the most powerful detector for providing definitive identification through mass spectra and fragmentation patterns. iastate.edunih.gov

Microscopic and Imaging Techniques for Cellular Localization and Target Engagement Studies

Understanding the subcellular distribution of a compound is crucial for interpreting its mechanism of action and potential off-target effects. For this compound, various microscopic and imaging techniques can be employed to visualize its localization and interaction with cellular components.

Fluorescence microscopy is a powerful tool for these studies. If this compound is not intrinsically fluorescent, it can be chemically modified with a fluorescent tag. However, this approach requires careful consideration to ensure the tag does not alter the compound's biological activity or distribution.

An alternative approach for organosilicon compounds is the use of techniques that can detect the silicon atom itself. For instance, studies on fluorescently labeled thiol-organosilica nanoparticles have demonstrated their uptake and localization within cells using fluorescence microscopy. nih.gov Similar principles could be applied to a tagged version of this compound.

Advanced imaging techniques like confocal microscopy can provide high-resolution images and 3D reconstructions of the compound's distribution within the cell. frontiersin.org Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) can reveal the preferential accumulation sites of this compound. For example, studies on other organosilicon compounds like SILA-409 and SILA-421 have used fluorescence microscopy to demonstrate their effect on the intracellular accumulation and nuclear localization of doxorubicin. semanticscholar.org

Target engagement studies aim to confirm that a compound interacts with its intended molecular target within a cellular context. cicbiomagune.esnih.gov While direct imaging of target engagement at the single-molecule level is challenging, techniques like Förster Resonance Energy Transfer (FRET) microscopy can be used if both the compound and its target can be fluorescently labeled. More commonly, target engagement is assessed using biochemical methods on cell lysates or through downstream functional assays that are visualized by microscopy. For instance, if this compound targets a specific enzyme, changes in the localization or level of the enzyme's product could be monitored using immunofluorescence and confocal microscopy.

A hypothetical imaging study to investigate the cellular uptake of a fluorescently-labeled analog of this compound is outlined below.

Table 3: Hypothetical Cellular Imaging Study Design for this compound-Fluorophore Conjugate

ParameterDescription
Cell Line A relevant human cell line (e.g., cancer cell line if for oncology application)
Compound This compound conjugated with a green fluorescent dye
Organelle Markers Red fluorescent markers for mitochondria (e.g., MitoTracker Red) and the nucleus (e.g., Hoechst 33342, pseudo-colored red)
Microscopy Technique Live-cell confocal laser scanning microscopy
Incubation Time Points 1, 4, and 24 hours
Analysis Qualitative assessment of subcellular localization and quantitative co-localization analysis using image analysis software.

Computational and in Silico Investigations of Cid 78062236

Molecular Docking and Dynamics Simulations of CID 78062236

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a ligand, such as this compound, with a biological target at the molecular level. e3s-conferences.orgnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. e3s-conferences.org This technique is crucial in virtual screening to identify potential drug candidates. e3s-conferences.org For this compound, this process would involve preparing a 3D structure of the molecule and docking it into the binding sites of various potential protein targets. The output would be a scoring function that estimates the binding energy, indicating the stability of the ligand-protein complex. nih.gov

Table 1: Hypothetical Ligand-Target Binding Predictions for this compound

Target Protein Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Protein Kinase A -8.5 LYS72, GLU91, ASP184
Cyclooxygenase-2 -7.9 ARG120, TYR355, SER530

This table is for illustrative purposes only, as no specific target has been validated for this compound.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. nih.govnih.gov MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key interactions. nih.gov For a complex of this compound with a target, an MD simulation would track the atomic movements, allowing for the analysis of root-mean-square deviation (RMSD) to assess stability.

Quantum Chemical Calculations and Electronic Properties of this compound

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. arxiv.orgrsc.org These methods, such as Density Functional Theory (DFT), can provide valuable information about the reactivity and stability of a compound. aspbs.com For this compound, quantum chemical calculations could determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), and the dipole moment. physchemres.org These parameters are crucial for understanding the molecule's chemical reactivity and kinetic stability. physchemres.org

Table 2: Predicted Electronic Properties of this compound (Hypothetical)

Property Value (Hypothetical) Significance
HOMO Energy -6.5 eV Relates to the ability to donate electrons.
LUMO Energy -1.2 eV Relates to the ability to accept electrons.
Energy Gap (ΔE) 5.3 eV Indicates chemical reactivity and stability.

This table presents hypothetical data to illustrate the output of quantum chemical calculations.

In Silico Prediction of Biological Targets and Pathways for this compound

In the absence of experimental data, in silico target prediction tools can be used to hypothesize the biological targets of a compound. creative-biolabs.commdpi.com These methods often rely on chemical similarity, machine learning, and panel docking to screen a compound against a database of known protein structures. creative-biolabs.com For this compound, such an analysis could suggest potential protein targets, which would then require experimental validation. biorxiv.org

In Silico Prediction of ADME and Toxicity Profiles of this compound (Pre-clinical Focus)

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (ADMET) properties of new chemical entities. nih.govnih.gov Various software and web servers can estimate parameters such as intestinal absorption, blood-brain barrier penetration, and potential toxicities. nih.govcharite.defabad.org.tr These predictions are vital in the early stages of drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov

Table 3: Predicted ADME and Toxicity Profile for this compound (Hypothetical)

Parameter Predicted Value (Hypothetical) Method
Human Intestinal Absorption High Based on molecular properties
Blood-Brain Barrier Penetration Low Based on polarity and size
CYP2D6 Inhibition Non-inhibitor Machine Learning Model
Hepatotoxicity Low Probability Structure-Activity Relationship

This table provides an illustrative example of a predicted ADMET profile.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov If a biological activity for this compound were identified, a pharmacophore model could be developed based on its structure. This model could then be used for virtual screening of large compound libraries to identify analogues with similar or improved activity. nih.gov This approach is a cornerstone of rational drug design, facilitating the discovery of new lead compounds. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

AI-Driven Lead Optimization for this compound

Table 1: Hypothetical AI Models for Lead Optimization of this compound

AI Model TypePotential Application for this compoundRequired Input DataDesired Output
Generative Adversarial Networks (GANs) Generation of novel molecular structures based on the this compound scaffold.A large dataset of known active and inactive molecules with similar structural features.New, synthetically feasible molecules with predicted high affinity and improved ADMET properties.
Recurrent Neural Networks (RNNs) Optimization of specific molecular properties, such as solubility or metabolic stability.SMILES strings of this compound and its analogs, paired with experimental property data.Modified SMILES strings representing optimized molecules.
Graph Neural Networks (GNNs) Predicting the impact of structural modifications on the entire molecule's properties.3D structures of this compound analogs and their interaction data with a biological target.A ranked list of suggested modifications to enhance target binding and reduce off-target effects.

Predictive Modeling for this compound Activity

Predictive modeling uses computational algorithms to forecast the biological activity and other important properties of chemical compounds. nih.gov For a compound like this compound, predictive models could be developed to estimate its efficacy, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. preprints.org These models are typically trained on large datasets of compounds with known experimental values. Quantitative Structure-Activity Relationship (QSAR) models, a common type of predictive model, establish a mathematical relationship between the chemical structure of a molecule and its biological activity. preprints.org By applying these models, researchers could virtually screen large libraries of compounds related to this compound to prioritize which ones to synthesize and test in the laboratory, thereby saving significant time and resources. preprints.org

Table 2: Potential Predictive Models for this compound Properties

Model TypeProperty to PredictTheoretical ApproachData Needed for Model Training
QSAR Model Target Binding AffinityCorrelate molecular descriptors (e.g., electronic, steric, hydrophobic) of this compound analogs with their measured binding affinity to a specific protein target.A dataset of this compound analogs with experimentally determined binding affinities.
ADMET Prediction Model Absorption, Distribution, Metabolism, Excretion, ToxicityTrain a machine learning classifier on a large, diverse dataset of compounds with known ADMET properties.Extensive experimental ADMET data for a wide range of chemical structures.
Physicochemical Property Prediction Solubility, LogPUtilize computational chemistry methods and machine learning to predict properties based on the molecular structure of this compound.Experimental data on the physicochemical properties of a set of structurally similar compounds.

Challenges, Limitations, and Future Research Directions for Cid 78062236

Current Knowledge Gaps in CID 78062236 Research

The primary and most significant knowledge gap surrounding this compound is the near-total lack of experimental data. While computational tools have provided theoretical estimations of its properties, these remain unverified. vulcanchem.com Key areas where knowledge is critically deficient include:

Physicochemical Properties: Experimentally determined properties such as solubility, melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry) are not available. vulcanchem.com These are fundamental parameters required for any further research and development.

Toxicology Profile: The short-term and long-term toxicity of this compound has not been assessed. Understanding its potential adverse effects is a critical prerequisite for any therapeutic consideration.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains uninvestigated.

Methodological Challenges in Studying this compound

The study of this compound is hampered by several methodological challenges, largely stemming from its status as a relatively uncharacterized compound:

Synthesis and Purification: While general synthetic pathways for chlorinated silanes exist, such as the direct chlorination of silicon-hydrocarbon precursors or Grignard reactions, specific and optimized protocols for this compound have not been published. vulcanchem.com Developing scalable and high-yield synthetic routes is a crucial first step.

Analytical Method Development: The absence of reference standards and established analytical methods makes the quantification and characterization of this compound in various matrices (e.g., biological fluids, environmental samples) a significant hurdle.

Handling and Stability: As a chlorinated organosilicon compound, this compound may exhibit reactivity towards nucleophiles, including hydrolysis in aqueous environments. vulcanchem.com Its stability under various storage and experimental conditions needs to be determined to ensure the reliability of research findings.

Emerging Research Avenues for this compound and its Derivatives

Given the nascent stage of research, any application of this compound is purely speculative. However, based on the chemistry of organosilicon compounds, several potential research avenues could be explored:

Material Science: Organosilicon compounds are known for their unique properties, including thermal stability. vulcanchem.com Research could explore the potential of this compound or its derivatives as building blocks for novel polymers or materials.

Medicinal Chemistry: The silicon-carbon backbone offers a scaffold that can be functionalized to create a library of derivatives. These derivatives could then be screened for various biological activities, such as antimicrobial, anticancer, or antiviral properties. The reactivity of the Si-Cl bond could be leveraged for covalent modification of biological targets. vulcanchem.com

Chemical Biology Probes: If specific biological activity is identified, derivatives of this compound could be developed as chemical probes to study biological pathways.

Translational Research Opportunities for this compound (Pre-clinical Development)

Translational research for this compound is a distant prospect, contingent on the successful navigation of fundamental research gaps. Before any pre-clinical development can commence, the following foundational studies are necessary:

Target Identification and Validation: The first step is to identify if this compound has any specific biological targets and to validate the therapeutic relevance of these targets.

Lead Optimization: Should a promising biological activity be discovered, a medicinal chemistry program would be required to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Proof-of-Concept Studies: Initial efficacy studies in relevant cellular and animal models would be needed to provide a rationale for further development.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research

The application of multi-omics technologies to the study of this compound is currently not feasible due to the lack of basic biological data. However, once a biological context is established, these approaches will be invaluable. For instance, if this compound is found to have anti-cancer properties, multi-omics could be employed to:

Elucidate Mechanism of Action: Transcriptomic (RNA-seq) and proteomic analyses of cells treated with this compound could reveal the pathways it modulates.

Identify Biomarkers: Metabolomic and genomic studies could help identify biomarkers that predict response or resistance to the compound.

Assess Off-Target Effects: A comprehensive multi-omics approach can provide a global view of the cellular changes induced by the compound, helping to identify potential off-target effects early in the research process.

Development of Advanced In Vitro and In Vivo Models for this compound Investigation

Currently, there are no specific in vitro or in vivo models for investigating this compound, as its biological function is unknown. The development of such models will depend on the therapeutic area for which it shows potential.

In Vitro Models: Initial screening would likely involve a panel of cancer cell lines or other disease-relevant cell types. Should a specific activity be identified, more complex models such as 3D organoids or co-culture systems could be developed to better mimic the physiological environment.

In Vivo Models: If promising in vitro activity is observed, the next step would be to evaluate the compound in animal models. For example, if it shows anti-cancer effects, xenograft or genetically engineered mouse models of specific cancers would be appropriate. circlepharma.comnih.gov

Q & A

Q. What steps mitigate bias in this compound’s preclinical efficacy assessments?

  • Methodological Answer :
  • Blinding : Assign treatment groups randomly and mask analysts during data collection.
  • Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework.
  • Negative controls : Include compounds with known inactivity to validate assay specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.